Product packaging for 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone(Cat. No.:CAS No. 148716-35-2)

1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone

カタログ番号: B139715
CAS番号: 148716-35-2
分子量: 171.24 g/mol
InChIキー: IEXLKUJTTDIYQW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone is a piperazine derivative characterized by a central piperazine ring substituted with an acetyl group (ethanone) at position 1 and a 2-aminoethyl group at position 2. This structure confers both hydrophilic (amino group) and lipophilic (acetyl group) properties, making it a versatile scaffold in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17N3O B139715 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone CAS No. 148716-35-2

特性

IUPAC Name

1-[4-(2-aminoethyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXLKUJTTDIYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588473
Record name 1-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148716-35-2
Record name 1-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone, also known by its CAS number 148716-35-2, is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound features an ethanone group attached to a piperazine ring, which is further substituted with an aminoethyl group. The biological activity of piperazine derivatives is diverse, encompassing various pharmacological properties that make them valuable in medicinal chemistry.

  • Molecular Formula : C8H17N3O
  • Molecular Weight : 171.24 g/mol
  • IUPAC Name : 1-(4-(2-aminoethyl)piperazin-1-yl)ethan-1-one
  • Purity : 95%

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. It can function as either an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Specific molecular targets include serotonin receptors, which are critical in regulating mood and behavior .

Antipsychotic and Antidepressant Effects

Research indicates that piperazine derivatives, including this compound, exhibit significant antipsychotic and antidepressant activities. They have been shown to interact with serotonin receptors (5-HT), particularly the 5-HT1A and 5-HT2A receptors, which are implicated in mood regulation .

Antimicrobial Activity

Piperazine derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study evaluating various piperazine compounds found that those with specific substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

CompoundActivity Against S. Aureus (mm)Activity Against E. Coli (mm)
Ligand1818
Mn-complex0807
Ni-complex1904
Zn-complex0910
Amoxicillin0014

Chemical Probes in Biological Studies

The compound has been utilized as a chemical probe in various biological studies to understand receptor-ligand interactions better. Its ability to act on neurotransmitter receptors makes it a valuable tool in neuropharmacology research .

Study on Serotonin Receptor Affinity

In a study focused on the synthesis and evaluation of piperazine derivatives, it was found that certain modifications to the piperazine structure significantly enhanced the affinity for serotonin receptors. For instance, compounds with additional aromatic groups showed improved binding affinities, suggesting that structural modifications can optimize their pharmacological profiles .

Antimicrobial Evaluation

A comprehensive evaluation of piperazine derivatives for antimicrobial activity revealed that compounds similar to this compound displayed promising results against common bacterial strains. The study highlighted that the presence of specific functional groups could enhance antibacterial efficacy, making these compounds potential candidates for further drug development .

類似化合物との比較

Key Compounds :

  • 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone
  • 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone

Structural Differences :

  • Substituents : Biphenyl and halogenated/methoxylated aryl groups on the piperazine ring.
  • Activity : These compounds exhibit dual anti-dopaminergic and anti-serotonergic activity, with reduced catalepsy induction compared to typical antipsychotics. QSAR models highlight the importance of QPlogBB (brain/blood partition coefficient) and electron affinity (EA) in predicting antidopaminergic activity .

Comparison to Target Compound: The absence of a biphenyl moiety in 1-[4-(2-aminoethyl)piperazin-1-yl]ethanone may reduce CNS penetration but could enhance selectivity for peripheral targets. The aminoethyl group may improve solubility and metabolic stability compared to halogenated aryl groups.

Antiproliferative Sulfonylpiperazinyl Ethanones

Key Compounds :

  • 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n)
  • 2-((1-(4-Nitrophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7o)

Structural Differences :

  • Substituents : Sulfonyl groups and tetrazole-thioether linkages.
  • Activity : These derivatives demonstrate antiproliferative activity, likely due to sulfonyl groups enhancing electrophilicity and tetrazole rings mimicking carboxylic acid bioisosteres .

However, the aminoethyl group may confer metal-chelating properties, as seen in azo dye metal complexes (e.g., APEHQ ligand in ), which could be exploited for antimicrobial applications.

CYP51 Inhibitors for Antiparasitic Activity

Key Compounds :

  • (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO)

Structural Differences :

  • Substituents : Pyridine and trifluoromethylphenyl groups.
  • Activity: These compounds inhibit the CYP51 enzyme in Trypanosoma cruzi, showing efficacy comparable to posaconazole .

Comparison to Target Compound: The aminoethyl group in the target compound may reduce CYP51 affinity but could enhance interactions with mammalian enzymes or receptors. The lack of a pyridine ring may decrease metabolic oxidation susceptibility.

Antimicrobial and Antifungal Derivatives

Key Compounds :

  • 1-(4-((8-Hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone (APEHQ)

Structural Differences :

  • Substituents: Azo-linked hydroxyquinoline and methylpiperazine.
  • Activity : APEHQ and its metal complexes show enhanced antifungal activity compared to the free ligand, suggesting chelation plays a critical role .

Structural and Pharmacokinetic Analysis

Table 1: Comparative Analysis of Key Compounds

Compound Class Key Substituents Biological Activity Pharmacokinetic Insights References
Antipsychotic Analogs Biphenyl, halogenated aryl Anti-dopaminergic, anti-serotonergic High QPlogBB for CNS penetration
Antiproliferative Derivatives Sulfonyl, tetrazole-thioether Cell growth inhibition Enhanced electrophilicity
CYP51 Inhibitors Trifluoromethylphenyl, pyridine Antiparasitic Metabolic stability from CF3
Antimicrobial Agents Azo-linked hydroxyquinoline Antifungal Metal chelation enhances activity

準備方法

Mono-Alkylation with 2-Chloroethylamine

Piperazine reacts with 2-chloroethylamine hydrochloride under basic conditions (e.g., K₂CO₃ in DMF) to yield 1-(2-aminoethyl)piperazine. Controlling stoichiometry (1:1 piperazine-to-alkylating agent ratio) minimizes di-substitution, though chromatographic separation is often required. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of 2-chloroethylamine:

Piperazine+ClCH2CH2NH21-(2-Aminoethyl)piperazine+HCl\text{Piperazine} + \text{ClCH}2\text{CH}2\text{NH}_2 \rightarrow \text{1-(2-Aminoethyl)piperazine} + \text{HCl}

This intermediate is critical for subsequent acetylation.

Catalytic Methods for Piperazine Precursors

The Ni-MgO catalyst system, effective in converting ethanolamines to piperazine, could theoretically streamline precursor synthesis. For example, heating aminoethyl ethanolamine with ammonia and Ni-MgO at 200–275°C yields piperazine derivatives, though direct evidence for aminoethyl-substituted products remains unexplored.

Acylation Strategies

Acetylation with Acetyl Chloride

1-(2-Aminoethyl)piperazine undergoes acetylation using acetyl chloride in dichloromethane with triethylamine as a base. The reaction selectively targets the secondary amine, forming the titular compound:

1-(2-Aminoethyl)piperazine+CH3COClThis compound+HCl\text{1-(2-Aminoethyl)piperazine} + \text{CH}_3\text{COCl} \rightarrow \text{this compound} + \text{HCl}

Excess acetyl chloride must be avoided to prevent di-acylation.

Alternative Acylating Agents

Acetic anhydride offers a milder alternative, though reaction rates are slower. Solvent choice (e.g., THF vs. DMF) influences yield, with polar aprotic solvents enhancing nucleophilicity.

Protection-Deprotection Approaches

tert-Butoxycarbonyl (Boc) Protection

  • Mono-Protection : Treating piperazine with di-tert-butyl dicarbonate (Boc₂O) in THF selectively protects one nitrogen, yielding mono-Boc-piperazine.

  • Alkylation : Reacting the free amine with 2-chloroethylamine introduces the aminoethyl group.

  • Deprotection : Acidic conditions (e.g., HCl/dioxane) remove the Boc group.

  • Acetylation : The exposed amine is acetylated as described in Section 3.

Benzyl-Based Protection

Benzyl chloroformate (Cbz-Cl) offers an alternative protecting group, though deprotection via hydrogenation introduces scalability challenges.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Alkylation : DMF at 60–80°C maximizes nucleophilic displacement while minimizing byproducts.

  • Acylation : Dichloromethane at 0–5°C prevents exothermic side reactions.

Catalytic Enhancements

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy : Absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm acetylation and amine presence.

  • ¹H NMR : Signals at δ 2.1 (acetyl CH₃), δ 2.5–2.8 (piperazine CH₂), and δ 3.1 (aminoethyl CH₂) validate the structure.

Elemental Analysis

Consistent with molecular formula C₈H₁₇N₃O, deviations <0.3% confirm purity.

Challenges and Alternative Methods

Di-Substitution Byproducts

Uncontrolled stoichiometry yields di-acetylated or di-aminoethyl derivatives, necessitating rigorous purification (e.g., column chromatography).

Reductive Amination

An alternative route involves reductive amination of 1-acetylpiperazine-4-carboxaldehyde with ethylenediamine, though this remains theoretical.

Solid-Phase Synthesis

Immobilizing piperazine on resin enables stepwise functionalization, though scalability is limited .

Q & A

Q. What are the recommended synthetic routes for 1-[4-(2-aminoethyl)piperazin-1-yl]ethanone, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or acylation reactions. For example, chloroacetyl chloride can react with 1-(2-aminoethyl)piperazine in dichloromethane under basic conditions (e.g., triethylamine) at 273 K to form the acetylated product . Reaction optimization should focus on controlling stoichiometry, temperature, and solvent polarity. Lower temperatures minimize side reactions like over-alkylation, while excess acylating agents improve yield. Post-synthesis purification via recrystallization (e.g., ethanol) is critical to obtain high-purity crystals for structural validation .

Q. How can X-ray crystallography validate the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., ethanol) are mounted on a diffractometer (CuKα radiation, λ = 1.54184 Å). The piperazine ring adopts a chair conformation, with puckering parameters (Q, θ, φ) calculated using Cremer-Pople analysis . Bond lengths and angles should align with standard values (e.g., C–N = 1.47 Å, C=O = 1.22 Å). Hydrogen bonding networks (e.g., O–H⋯O) stabilize the crystal lattice and can be analyzed via Mercury software .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : <sup>1</sup>H NMR confirms the acetyl group (singlet at ~2.1 ppm for CH3) and piperazine protons (multiplet at ~2.5–3.5 ppm). <sup>13</sup>C NMR identifies carbonyl (205–210 ppm) and piperazine carbons (45–55 ppm).
  • FTIR : Strong C=O stretch at ~1680 cm<sup>-1</sup> and N–H bends (amine) at ~3300 cm<sup>-1</sup>.
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 215.2 for C9H18N4O) .

Advanced Research Questions

Q. How can computational methods like QSAR predict the biological activity of this compound?

Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., logP, polar surface area) with observed activity. For antipsychotic potential, electron affinity (EA) and brain/blood partition coefficient (QPlogBB) are critical predictors . Use Gaussian09 for DFT calculations (B3LYP/6-31G* basis set) to derive electronic parameters. Validate models using leave-one-out cross-validation (R<sup>2</sup> > 0.7) .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

Discrepancies often arise from bioavailability or metabolic stability. Address this by:

  • ADME Profiling : Assess metabolic stability in liver microsomes (e.g., human CYP450 isoforms).
  • Plasma Protein Binding : Use equilibrium dialysis to measure free drug concentration.
  • Pharmacokinetic Modeling : Compartmental models (e.g., NONMEM) reconcile in vitro IC50 with in vivo efficacy .

Q. How can SHELX software refine crystal structures with high disorder or twinning?

For disordered regions (e.g., flexible piperazine rings), use PART instructions in SHELXL to split atoms into multiple positions. Apply TWIN/BASF commands for twinned data. R-factors below 5% and residual density < 0.3 eÅ<sup>−3</sup> indicate reliable refinement. Validate with Rfree (Δ < 5% from Rwork) .

Q. What experimental designs optimize selectivity in receptor-binding assays?

  • Radioligand Displacement : Use [<sup>3</sup>H]spiperone for dopamine D2 receptors and [<sup>3</sup>H]ketanserin for 5-HT2A to measure IC50.
  • Functional Assays : cAMP accumulation (D2) or calcium flux (5-HT2A) with HEK293 cells expressing GPCRs.
  • Selectivity Index : Calculate ratios (e.g., D2/5-HT2A > 10-fold) to prioritize candidates with reduced off-target effects .

Methodological Considerations

Q. How to analyze hydrogen bonding and π-π interactions in the crystal lattice?

Mercury (CCDC) software calculates intermolecular distances and angles. For example, O–H⋯O bonds (2.7–3.0 Å, 150–170°) and aromatic stacking (3.5–4.0 Å offset) stabilize the lattice. Compare packing diagrams with related piperazine derivatives to identify conserved motifs .

Q. What chromatographic methods separate enantiomers or diastereomers of this compound?

Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 90:10 + 0.1% TFA). Monitor at 254 nm. For diastereomers, reverse-phase C18 columns (acetonitrile:water gradient) achieve baseline separation .

Q. How to design stability studies under varying pH and temperature?

  • Forced Degradation : Expose to 0.1N HCl/NaOH (40°C, 24 hrs) or H2O2 (3%, 6 hrs).
  • HPLC-MS Analysis : Track degradation products (e.g., hydrolyzed acetyl group).
  • Arrhenius Plot : Accelerated aging (40–60°C) predicts shelf life at 25°C .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。